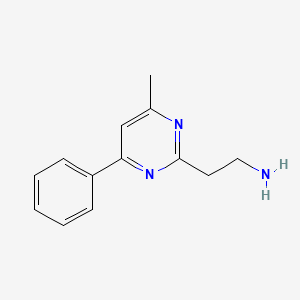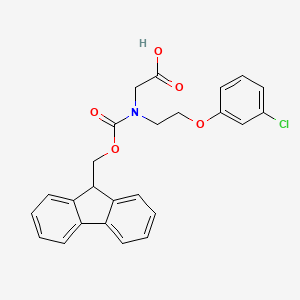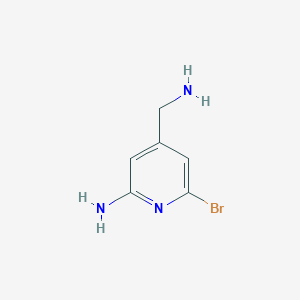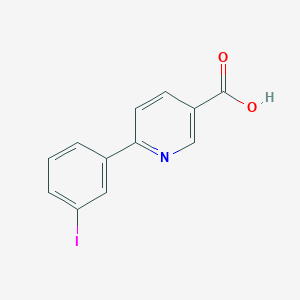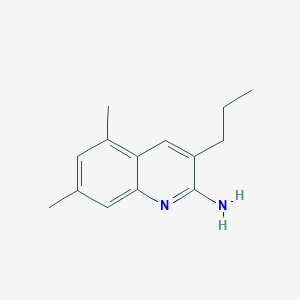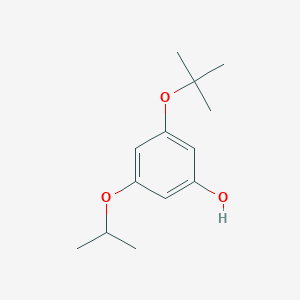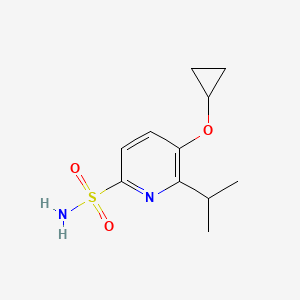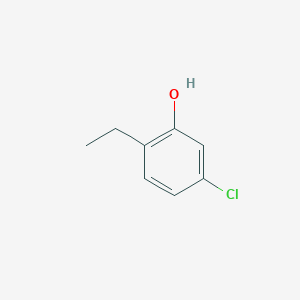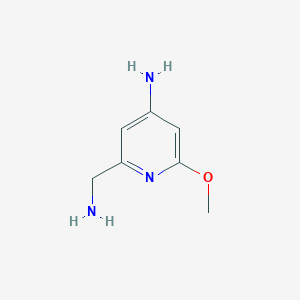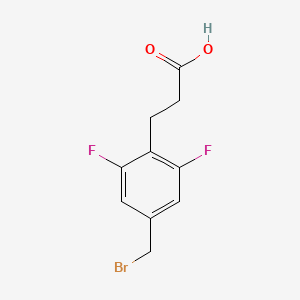
(3,5-Diaminophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diaminophenyl)acetic acid is an organic compound characterized by the presence of two amino groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diaminophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by reduction. The nitration process introduces nitro groups at the 3 and 5 positions of the phenyl ring. Subsequent reduction of these nitro groups to amino groups yields this compound. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Derivatives with different functional groups.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
(3,5-Diaminophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,5-Diaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the amino groups present in (3,5-Diaminophenyl)acetic acid.
Indole-3-acetic acid: A plant hormone with a different structure and biological activity.
(3,5-Diaminophenyl)boronic acid: Contains boronic acid instead of acetic acid, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of two amino groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(3,5-diaminophenyl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,9-10H2,(H,11,12) |
InChI Key |
UYKPJLZGCMIUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


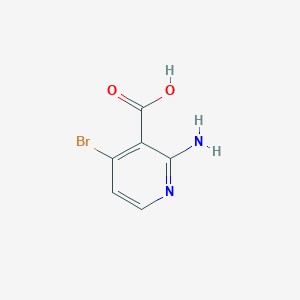

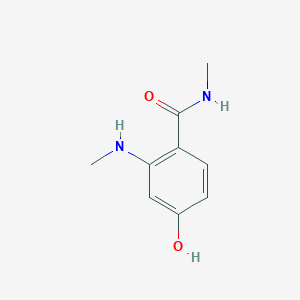
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
